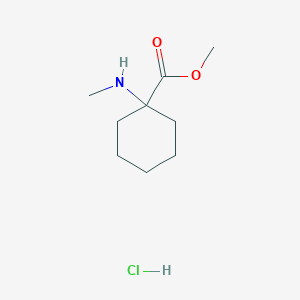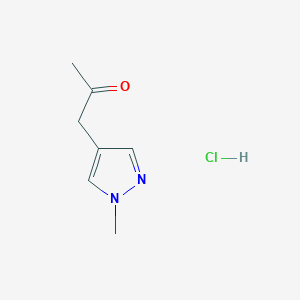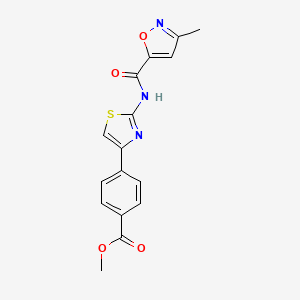![molecular formula C14H17Cl2NO2S B2788635 2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide CAS No. 2415632-97-0](/img/structure/B2788635.png)
2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide, also known as DMTB, is a synthetic compound used in scientific research. DMTB is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cell signaling pathways. In recent years, DMTB has gained attention as a potential therapeutic agent for various diseases, including cancer, diabetes, and inflammatory disorders. In
作用机制
2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its target proteins, leading to the activation of downstream signaling pathways. Inhibition of PTP1B by 2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide has been shown to enhance insulin signaling and improve glucose uptake in cells. Inhibition of SHP2 and TCPTP by 2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide has been shown to suppress tumor growth and modulate immune response, respectively.
Biochemical and Physiological Effects:
2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide has been shown to have various biochemical and physiological effects in cells and animal models. Inhibition of PTP1B by 2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide has been shown to improve glucose tolerance and insulin sensitivity in mice. Inhibition of SHP2 by 2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide has been shown to suppress the growth of various cancer cell lines, including breast, lung, and colon cancer. Inhibition of TCPTP by 2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide has been shown to enhance T cell activation and cytokine production in vitro.
实验室实验的优点和局限性
2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of these enzymes in cell signaling pathways. It is also relatively stable and easy to handle in vitro and in vivo. However, 2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide has some limitations as well. It has low solubility in water, which can limit its use in certain assays. It also has potential off-target effects on other enzymes, which can complicate data interpretation.
未来方向
There are several future directions for the research on 2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases. Clinical trials are needed to evaluate its safety and efficacy in humans. Another direction is to explore its role in other signaling pathways beyond PTPs. 2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide has been shown to inhibit other enzymes, such as dual-specificity phosphatases and histone deacetylases, which may have implications for other diseases. Finally, there is a need to develop more potent and selective inhibitors of PTPs, which can be used to further elucidate their role in cellular processes.
合成方法
2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide can be synthesized through a multistep process involving several chemical reactions. The synthesis starts with the reaction of 2,4-dichlorobenzoyl chloride with 4-methoxythiophenol to form 2,4-dichloro-N-(4-methoxythiophen-2-yl)benzamide. This intermediate is then treated with sodium hydride and methyl iodide to obtain the final product, 2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide.
科学研究应用
2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide has been extensively studied in scientific research for its potential therapeutic effects. It has been shown to inhibit the activity of various PTPs, including PTP1B, SHP2, and TCPTP. These enzymes are involved in the regulation of insulin signaling, cell growth, and immune response. Therefore, 2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide has been investigated as a potential treatment for diabetes, cancer, and inflammatory disorders.
属性
IUPAC Name |
2,4-dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2S/c1-19-14(4-6-20-7-5-14)9-17-13(18)11-3-2-10(15)8-12(11)16/h2-3,8H,4-7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUKTYKJBUBXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2788555.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2788556.png)
![N-(5-((3,4-dimethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2788558.png)
![3,4,5-triethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2788565.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2788566.png)
![2-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine](/img/structure/B2788567.png)
![N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B2788570.png)



![(3'-Methoxy-[1,1'-biphenyl]-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2788575.png)